molecular formula C18H12ClN3OS2 B15002234 5-(2-chlorophenyl)-7-methoxy-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

5-(2-chlorophenyl)-7-methoxy-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

Cat. No.: B15002234
M. Wt: 385.9 g/mol
InChI Key: PXDWHBMRUQVFSI-UHFFFAOYSA-N
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Description

5-(2-Chlorophenyl)-7-methoxy-3-phenyl-2H,3H-[1,3]thiazolo[4,5-d]pyrimidine-2-thione is a heterocyclic compound that belongs to the thiazolopyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chlorophenyl)-7-methoxy-3-phenyl-2H,3H-[1,3]thiazolo[4,5-d]pyrimidine-2-thione typically involves the cyclization of appropriate thioamide and amidine precursors. One common method involves the reaction of 2-chlorobenzaldehyde with thiourea and an appropriate methoxy-substituted benzaldehyde under acidic conditions .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

5-(2-Chlorophenyl)-7-methoxy-3-phenyl-2H,3H-[1,3]thiazolo[4,5-d]pyrimidine-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-(2-Chlorophenyl)-7-methoxy-3-phenyl-2H,3H-[1,3]thiazolo[4,5-d]pyrimidine-2-thione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound has shown potential as an inhibitor of various enzymes and biological pathways.

    Medicine: It is being investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 5-(2-chlorophenyl)-7-methoxy-3-phenyl-2H,3H-[1,3]thiazolo[4,5-d]pyrimidine-2-thione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Chlorophenyl)-7-methoxy-3-phenyl-2H,3H-[1,3]thiazolo[4,5-d]pyrimidine-2-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-chlorophenyl and 7-methoxy groups enhances its lipophilicity and potential for interaction with biological targets .

Properties

Molecular Formula

C18H12ClN3OS2

Molecular Weight

385.9 g/mol

IUPAC Name

5-(2-chlorophenyl)-7-methoxy-3-phenyl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione

InChI

InChI=1S/C18H12ClN3OS2/c1-23-17-14-16(20-15(21-17)12-9-5-6-10-13(12)19)22(18(24)25-14)11-7-3-2-4-8-11/h2-10H,1H3

InChI Key

PXDWHBMRUQVFSI-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC2=C1SC(=S)N2C3=CC=CC=C3)C4=CC=CC=C4Cl

Origin of Product

United States

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